3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
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Overview
Description
The compound “3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
While specific structural analysis data for “3-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide” is not available, similar compounds have been studied .Chemical Reactions Analysis
The chemical reactions of similar compounds involve nucleophilic substitution of the chlorine atom in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine by mercapto group produces the corresponding 2 (1H)-pyridinethione .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 161–163 °C, yield of 83%, and solubility in DMSO .Scientific Research Applications
- Reference : Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura couplingChemical Society Reviews, 43(2), 412-443 .
Suzuki–Miyaura Coupling
Antioxidant and Antibacterial Properties
Protodeboronation
LCMS Analysis
Mechanism of Action
Target of Action
A related compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Biochemical Pathways
Given the potential target of pde10a, it’s plausible that the compound could influence pathways related to cyclic nucleotides, such as camp or cgmp, which are the substrates for phosphodiesterases .
Result of Action
The inhibition of a target like pde10a could potentially lead to an increase in the levels of cyclic nucleotides, which could have various downstream effects, including the modulation of signal transduction pathways .
Future Directions
properties
IUPAC Name |
3-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-10-17(22-6-8-25-9-7-22)21-16(20-13)12-19-18(23)14-4-3-5-15(11-14)24-2/h3-5,10-11H,6-9,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUPPUQLMLNPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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